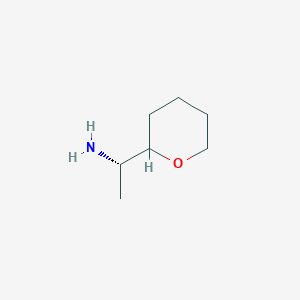
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine is an organic compound that features a tetrahydropyran ring attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Attachment of Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(1R)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
(1S)-1-(Tetrahydro-2H-thiopyran-2-YL)ethan-1-amine: A sulfur analog with different reactivity and properties.
Uniqueness
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(1S)-1-(oxan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 |
InChIキー |
ZAZPZBYFJCQFDP-PKPIPKONSA-N |
異性体SMILES |
C[C@@H](C1CCCCO1)N |
正規SMILES |
CC(C1CCCCO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


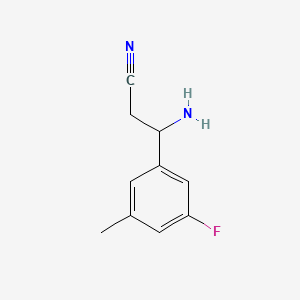
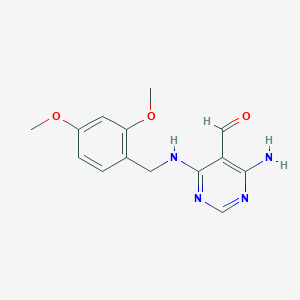
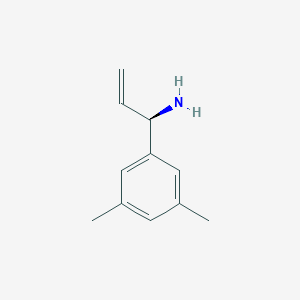
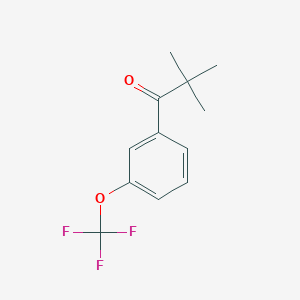
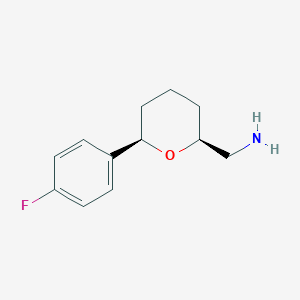

![4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055882.png)
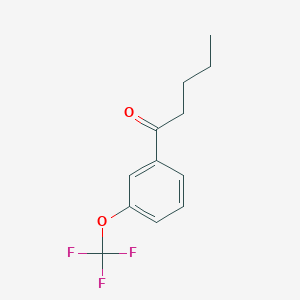

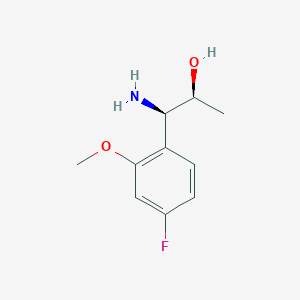


![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)

